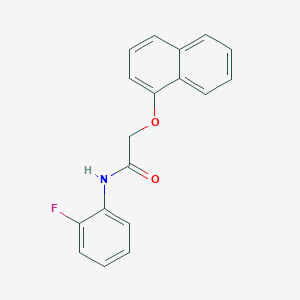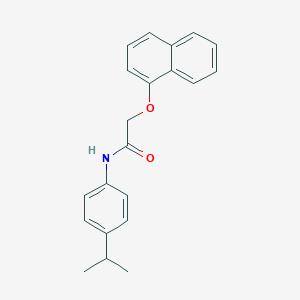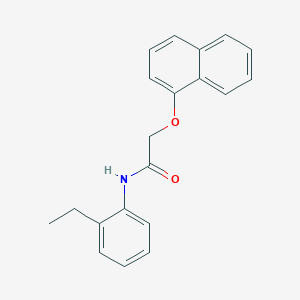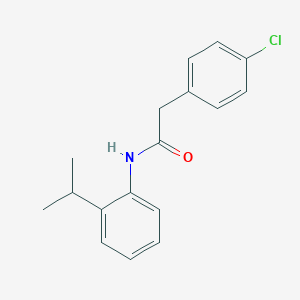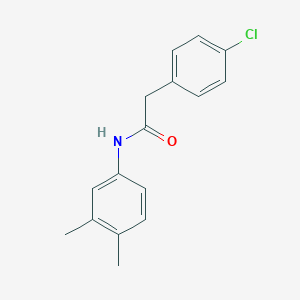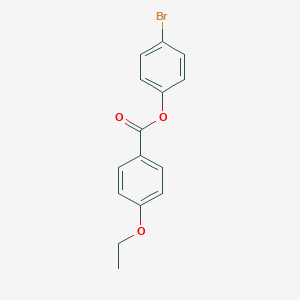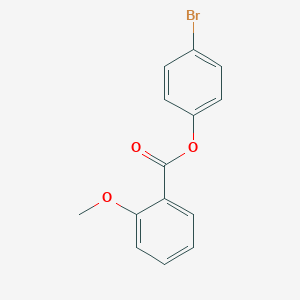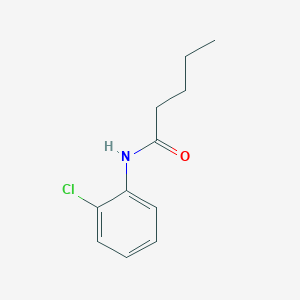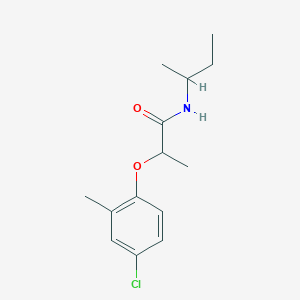
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential as an anticancer agent.
Mechanism of Action
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. It causes the release of cytochrome c from the mitochondria, which triggers the activation of caspases and leads to cell death. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated in mice and rats, with no significant changes in body weight or behavior observed. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to have a low potential for drug-drug interactions and has not been found to interfere with the metabolism of other drugs.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and minimal side effects, making it a safe and effective compound for use in animal studies. However, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Future Directions
There are several future directions for research on N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide. One area of research is to investigate its potential as a combination therapy with other anticancer agents. Another area of research is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to explore the mechanism of action of N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide and its potential for use in other diseases beyond cancer.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide is a promising anticancer agent that has shown efficacy against a variety of cancer cell lines. Its low toxicity and minimal side effects make it a safe and effective compound for use in animal studies. Future research is needed to explore its potential as a combination therapy and to optimize its pharmacokinetic properties. Overall, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has the potential to be a valuable addition to the arsenal of anticancer agents.
Synthesis Methods
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide can be synthesized through the reaction of 4-chloro-2-methylphenol and sec-butylamine with the addition of 2-bromo-2-methylpropionic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and dimethylformamide. The resulting product is purified through recrystallization to obtain N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide in its pure form.
Scientific Research Applications
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been studied for its anticancer properties, specifically its ability to induce apoptosis in cancer cells. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.
properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-butan-2-yl-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10(3)16-14(17)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3,(H,16,17) |
InChI Key |
BGYMOOBERLMCFE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




